Structural and Functional Profiling of Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH) in Advanced Peptide Therapeutics
Structural and Functional Profiling of Fmoc-L-Octahydroindole-2-carboxylic Acid (Fmoc-Oic-OH) in Advanced Peptide Therapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern peptide therapeutics, overcoming the inherent pharmacokinetic limitations of natural peptides—namely, rapid proteolytic degradation and poor receptor subtype selectivity—requires the strategic incorporation of non-proteinogenic amino acids. Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) is a premier structural building block utilized to engineer conformational rigidity and enzymatic resistance into peptide backbones[1][2].
Most notably, the Oic residue is a critical pharmacophoric element in Icatibant (Firazyr) , a potent, selective Bradykinin B2 receptor antagonist approved for the treatment of Hereditary Angioedema (HAE)[3][4][5]. By functioning as a highly lipophilic, bulkier surrogate for proline, Oic restricts the ϕ and ψ dihedral angles of the peptide chain, locking the molecule into a bioactive conformation that maximizes receptor affinity while shielding adjacent peptide bonds from kininase-mediated cleavage[3][4].
This whitepaper provides an in-depth technical analysis of Fmoc-Oic-OH, detailing its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).
Chemical Structure and Physicochemical Properties
Fmoc-Oic-OH (CAS: 130309-37-4) consists of an octahydroindole bicyclic core, protected at the secondary amine by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, with a carboxylic acid functional group at the 2-position[1]. The stereochemistry—typically (2S, 3aS, 7aS)—is paramount, as it dictates the specific spatial trajectory of the peptide chain post-coupling.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for handling, storage, and synthetic planning[6][7].
| Parameter | Specification / Value |
| Chemical Name | (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]octahydro-1H-indole-2-carboxylic acid |
| CAS Number | 130309-37-4 |
| Molecular Formula | C₂₄H₂₅NO₄ |
| Molecular Weight | 391.46 g/mol |
| Appearance | White to off-white amorphous solid/powder |
| Solubility | Highly soluble in DMF, DCM, Chloroform, Ethyl Acetate, and DMSO |
| Predicted Boiling Point | 592.4 ± 33.0 °C (at 760 mmHg) |
| Predicted Density | 1.279 ± 0.06 g/cm³ |
| Storage Conditions | Sealed in dry conditions, 2–8°C (Room temperature acceptable for short term) |
Mechanistic Role in Drug Design: The Icatibant Paradigm
To understand the value of Fmoc-Oic-OH, one must analyze its application in Icatibant (Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH)[4][5]. Icatibant contains five non-proteinogenic amino acids, with Oic positioned at residue 8[4][5].
The Causality of Conformational Rigidity
Natural bradykinin is rapidly degraded by Angiotensin-Converting Enzyme (ACE) and other kininases. By replacing the natural proline or phenylalanine residues with the bicyclic octahydroindole ring of Oic, drug designers achieve two mechanistic goals:
-
Steric Shielding: The bulky aliphatic rings create a steric shield around the scissile peptide bonds, drastically reducing the binding affinity of proteolytic enzymes[3].
-
Receptor Antagonism via β -Turn Induction: The Oic residue forces the C-terminal end of the peptide into a rigid β -turn conformation. This geometry allows the peptide to bind the Bradykinin B2 receptor with high affinity without triggering the Gq-protein coupled intracellular signaling cascade, thereby acting as a competitive antagonist[3][4].
Figure 1: Mechanism of action of Oic-containing Icatibant in antagonizing the Bradykinin B2 Receptor pathway.
Experimental Methodology: Self-Validating SPPS Workflow
Coupling Fmoc-Oic-OH presents unique synthetic challenges. Because Oic is a secondary amine derivative (structurally analogous to a highly substituted proline), coupling the next amino acid onto the Oic nitrogen is sterically hindered. Furthermore, coupling the Oic carboxyl group to a bulky resin-bound amine requires potent activation[8][9].
The following protocol outlines a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow designed to ensure >99% coupling efficiency and prevent deletion sequences.
Step-by-Step Protocol for Fmoc-Oic-OH Coupling
Phase 1: Resin Preparation & Deprotection
-
Swelling: Swell the peptidyl-resin (e.g., Fmoc-Arg(Pbf)-CTC resin) in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites[10].
-
Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 2 × 10 minutes[8][11].
-
Neutralization Wash (Critical Step): Wash the resin with DMF (3x), followed by a specialized wash using 0.1 M HOBt in DMF . Causality: The slightly acidic HOBt neutralizes residual piperidine deep within the resin pores, preventing premature deprotection of the incoming Fmoc-Oic-OH and avoiding insertion impurities[8][11].
Phase 2: Activation and Coupling 4. Reagent Preparation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Oic-OH and 3.0 equivalents of OxymaPure (or HOBt) in minimal DMF[8]. 5. Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the mixture. Stir for 3 minutes to form the highly reactive O-acylisourea intermediate. 6. Coupling: Transfer the activated mixture to the resin. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to maintain basicity. Agitate at room temperature for 2 hours[8][10].
Phase 3: Self-Validation (Quality Control) 7. Kaiser / Chloranil Test: Remove a few resin beads and perform a Chloranil test (preferred over Kaiser for secondary amines if coupling onto Oic, but Kaiser is used when coupling Oic onto a primary amine like Arg)[10].
-
Validation Logic: A colorless/yellow bead indicates complete coupling (System Validated). A blue/green bead indicates unreacted amines, triggering an automated re-coupling cycle using a different chemistry (e.g., HATU/DIPEA)[8].
-
Capping: Treat with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to permanently cap any trace unreacted amines, preventing deletion peptides from growing in subsequent steps.
Figure 2: Self-validating SPPS workflow for the integration of Fmoc-Oic-OH, highlighting the critical quality control checkpoints.
Analytical Validation of the Final Construct
Once the full peptide sequence (e.g., Icatibant) is assembled, the peptide is cleaved from the resin using a highly acidic cocktail (typically 95% TFA, 2.5% TIS, 2.5% Water)[11]. Because the octahydroindole ring is highly stable, it does not require specialized scavengers during cleavage.
The integrity of the Oic incorporation must be validated via:
-
RP-HPLC: Oic significantly increases the hydrophobicity of the peptide. A successful coupling will result in a distinct rightward shift (longer retention time) on a C18 reverse-phase column compared to the des-Oic deletion sequence[10].
-
ESI-MS: The mass spectrum must confirm the addition of the Oic residue mass (minus water for the peptide bond: +153.2 Da to the growing chain).
References
-
001chemical.com - Fmoc-Oic-OH CAS No. 130309-37-4[Link]
- Google Patents - Synthesis of ic
-
ACS Publications - Improved Tag-Assisted Liquid-Phase Peptide Synthesis: Application to the Synthesis of the Bradykinin Receptor Antagonist Icatibant Acetate[Link]
-
PubChem (NIH) - Icatibant | CID 6918173[Link]
-
Taylor & Francis Online - Hereditary angioedema: epidemiology, management, and role of icatibant[Link]
-
European Medicines Agency (EMA) - Firazyr, INN-Icatibant acetate[Link]
Sources
- 1. CAS 130309-37-4: Fmoc-L-octahydroindole-2-carboxylic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 001chemical.com [001chemical.com]
- 7. FMOC-OIC-OH | 130309-37-4 [chemicalbook.com]
- 8. US20200247841A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Improved Process For Preparation Of Icatibant [quickcompany.in]
- 11. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]
